(3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
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Overview
Description
(3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound featuring multiple functional groups including a tetrazole, an oxadiazole, a thiophene, and a piperidine moiety. It is a synthetic compound utilized in various chemical, biological, and medicinal research applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
To synthesize (3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, one would start with 3-aminobenzoic acid, which would undergo diazotization to introduce the tetrazole group. Following this, a series of condensation reactions with appropriate reagents to introduce the oxadiazole and thiophene functionalities would be performed. Finally, the piperidine moiety would be introduced via nucleophilic substitution reactions.
Industrial Production Methods:
Industrial production of this compound would likely involve optimizing the yield and purity through high-efficiency catalytic processes and continuous flow systems. The use of scalable reaction conditions such as microwave-assisted synthesis or solvent-free reactions might also be considered to enhance productivity and sustainability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides and sulfones.
Reduction: The nitro group in intermediates might be reduced to an amine.
Substitution: The tetrazole can participate in nucleophilic aromatic substitution reactions due to its electron-withdrawing nature.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or m-chloroperbenzoic acid (m-CPBA) in organic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron powder and hydrochloric acid.
Substitution: Sodium hydride (NaH) or n-butyllithium (n-BuLi) in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed:
Oxidation of thiophene yields thiophene sulfoxide and thiophene sulfone.
Reduction of nitro intermediates forms aromatic amines.
Substitution reactions produce a variety of substituted phenyl tetrazoles and piperidinyl derivatives.
Scientific Research Applications
This compound plays a significant role in several research fields:
Chemistry: Utilized in the synthesis of heterocyclic compounds and exploration of reaction mechanisms.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated as a candidate for pharmaceutical drugs targeting specific receptors or enzymes.
Industry: Used in materials science for the development of advanced polymers and functional materials.
Mechanism of Action
The compound’s mechanism of action is often related to its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, potentially inhibiting enzymes. The piperidine and oxadiazole rings can interact with biological membranes or proteins, altering their function or stability. This multi-target approach makes the compound a valuable scaffold in drug discovery.
Comparison with Similar Compounds
(3-(1H-tetrazol-1-yl)phenyl)(3-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
(3-(1H-tetrazol-1-yl)phenyl)(3-(5-(2-thienyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
(3-(1H-tetrazol-1-yl)phenyl)(3-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
Uniqueness:
What sets (3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone apart is its combination of heterocyclic rings which provide a unique electronic and steric environment, making it especially versatile for diverse applications in research and industry. Its reactivity and ability to participate in multiple types of chemical reactions without extensive modification further highlight its utility.
Properties
IUPAC Name |
[3-(tetrazol-1-yl)phenyl]-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O2S/c27-19(13-3-1-5-16(9-13)26-12-20-23-24-26)25-7-2-4-14(10-25)17-21-22-18(28-17)15-6-8-29-11-15/h1,3,5-6,8-9,11-12,14H,2,4,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPNFNLDTFJKPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)N3C=NN=N3)C4=NN=C(O4)C5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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